Plasma Etching Selectivity: Trifluoromethane vs. Carbon Tetrafluoride for Silicon Nitride
In a direct head-to-head comparison for photoresist ashing, a CHF₃/O₂ gas mixture plasma provides significantly higher etching selectivity for photoresist films over silicon nitride (SiN) films compared to a CF₄/O₂ gas mixture plasma. The use of CHF₃ is critical for preserving underlying SiN layers during semiconductor fabrication [1].
| Evidence Dimension | Etching Selectivity (Photoresist : Silicon Nitride) |
|---|---|
| Target Compound Data | ~1080 |
| Comparator Or Baseline | CF₄/O₂ plasma (Selectivity unspecified but significantly lower) |
| Quantified Difference | High selectivity is achieved with CHF₃, whereas CF₄/O₂ does not provide comparable selectivity. |
| Conditions | CHF₃/O₂ downflow plasma, CHF₃ gas flow rate of 30 sccm, room temperature. |
Why This Matters
This high selectivity is essential for preventing damage to critical silicon nitride layers during photoresist removal in the fabrication of thin-film transistor liquid-crystal displays (TFT-LCDs).
- [1] Saito, M., Eto, H., Makino, N., Omiya, K., Homma, T., & Nagatomo, T. (2001). A highly selective photoresist ashing process for silicon nitride films by addition of trifluoromethane. Japanese Journal of Applied Physics, 40(9A), 5271–5274. https://doi.org/10.1143/jjap.40.5271 View Source
